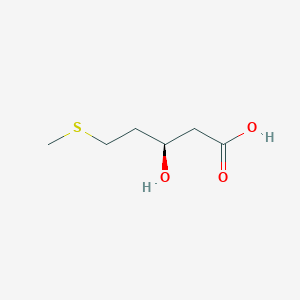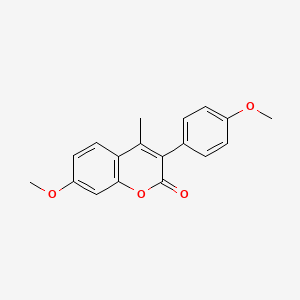![molecular formula C21H14ClFN2O2 B2581365 (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-32-7](/img/structure/B2581365.png)
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C21H14ClFN2O2 and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Chiral Separation
A study by Dischino et al. (2003) involved the microwave-assisted synthesis and chiral HPLC separation of a related compound, highlighting its potential for post-stroke neuroprotection through biodistribution studies in rodents. This synthesis approach offers rapid preparation and purification times, demonstrating the compound's relevance in neuroprotective agent research Dischino, D., Dulac, H., Gillman, K., Keller, L. S., Kozlowski, E., Marcin, L., Mongillo, J., & Starrett, J. (2003). Microwave‐assisted synthesis and chiral HPLC separation of 18F‐labeled MaxiPost™. An agent for post‐stroke neuroprotection. Journal of Labelled Compounds and Radiopharmaceuticals, 46, 1161-1171.
Cytotoxic Activities of Isatin Derivatives
Reddy et al. (2013) synthesized and evaluated the cytotoxic activities of various isatin derivatives against HeLa, SK-BR-3, and MCF-7 cell lines. This study underscores the potential therapeutic applications of isatin derivatives in cancer treatment by demonstrating significant in vitro cytotoxic activities, particularly against HeLa cells Reddy, S. S., Pallela, R., Kim, D. M., Won, M., & Shim, Y. (2013). Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. Chemical & Pharmaceutical Bulletin, 61(11), 1105-1113.
Synthesis and Radiochemical Yield
Another study by Dischino et al. (2003) reported on the synthesis of tritium and carbon-14 labeled compounds, providing insights into the preparation of radiolabeled derivatives for research purposes. The study highlights the effectiveness of chiral HPLC in purifying the desired enantiomers, facilitating their application in neuroprotection studies Dischino, D., Gribkoff, V., Hewawasam, P., Luke, G. M., Rinehart, J. K., Spears, T., & Starrett, J. (2003). Synthesis of 3H and 14C labeled (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one, maxipost™. An agent for post-stroke neuroprotection. Journal of Labelled Compounds and Radiopharmaceuticals, 46, 139-149.
Synthesis, Crystal Structure, and Theoretical Exploration
Ashfaq et al. (2022) focused on the synthesis of halo-functionalized crystalline Schiff base compounds, exploring their structural stability and potential nonlinear optical (NLO) applications through single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations. This comprehensive study indicates the compounds' stability and potential in NLO applications Ashfaq, M., Khalid, M., Tahir, M., Ali, A., Arshad, M., & Asiri, A. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7, 9867-9878.
Propriétés
IUPAC Name |
(3Z)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAUDDGQVRBFQ-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=C(C=CC=C4Cl)F)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-fluorophenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2581283.png)

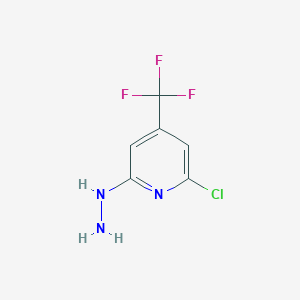


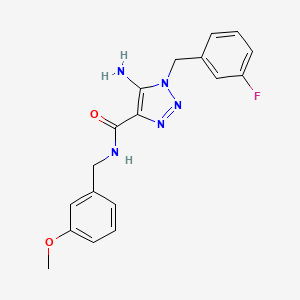

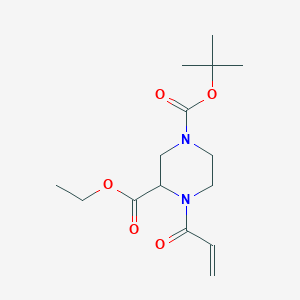

![(4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2581298.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)
